molecular formula C13H15N7 B6979129 2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyridine-4-carbonitrile

2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyridine-4-carbonitrile

Cat. No.: B6979129
M. Wt: 269.31 g/mol
InChI Key: ZRWUITYEJSSGJB-UHFFFAOYSA-N
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Description

2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyridine-4-carbonitrile is a heterocyclic compound that features a triazole ring, a piperazine ring, and a pyridine ring

Properties

IUPAC Name

2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7/c14-8-11-1-2-15-13(7-11)20-5-3-19(4-6-20)9-12-16-10-17-18-12/h1-2,7,10H,3-6,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWUITYEJSSGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC=NN2)C3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multiple steps. One common method involves the reaction of 4-chloropyridine-3-carbonitrile with 1-(1H-1,2,4-triazol-5-ylmethyl)piperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding N-oxide, while reduction could lead to the formation of a secondary amine.

Scientific Research Applications

2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . The triazole ring is known to interact with metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to its specific combination of the triazole, piperazine, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

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